
(2,2'-bipyridine)Cu(SCF3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-bipyridine)Cu(SCF3) is a copper complex where the copper ion is coordinated with 2,2’-bipyridine and a trifluoromethylthiolate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine)Cu(SCF3) typically involves the reaction of copper salts with 2,2’-bipyridine and a trifluoromethylthiolate source. One common method is to react copper(I) chloride with 2,2’-bipyridine in the presence of a trifluoromethylthiolate reagent under inert conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the air-sensitive and moisture-sensitive nature of the compound .
化学反应分析
Types of Reactions
(2,2’-bipyridine)Cu(SCF3) can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, affecting the copper ion’s oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine)Cu(SCF3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often require the presence of other ligands or nucleophiles in an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) species with different ligands .
科学研究应用
(2,2’-bipyridine)Cu(SCF3) has several scientific research applications:
Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as conductive polymers and coordination polymers.
Biological Studies: Researchers are exploring its potential as a metallodrug due to its ability to interact with biological molecules.
作用机制
The mechanism of action of (2,2’-bipyridine)Cu(SCF3) involves the coordination of the copper ion with the 2,2’-bipyridine and trifluoromethylthiolate ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
相似化合物的比较
Similar Compounds
(2,2’-bipyridine)Cu(CF3): Similar in structure but with a trifluoromethyl ligand instead of trifluoromethylthiolate.
(2,2’-bipyridine)CuCl: Contains a chloride ligand instead of trifluoromethylthiolate.
Uniqueness
(2,2’-bipyridine)Cu(SCF3) is unique due to the presence of the trifluoromethylthiolate ligand, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and material science research .
属性
分子式 |
C11H8CuF3N2S |
|---|---|
分子量 |
320.80 g/mol |
IUPAC 名称 |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI 键 |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



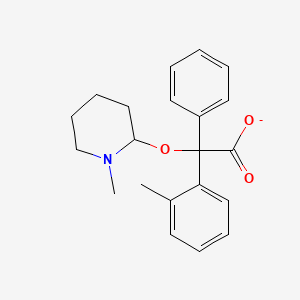


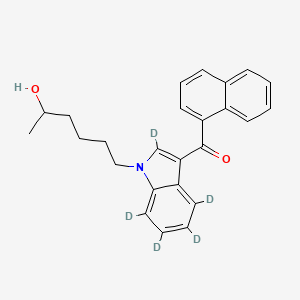
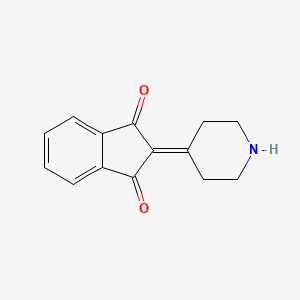
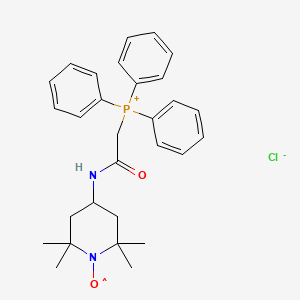
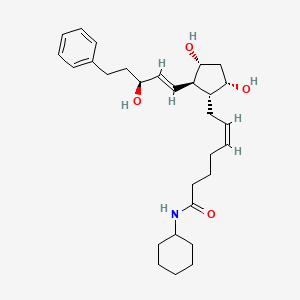
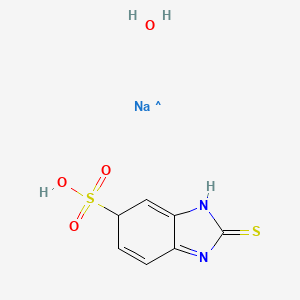
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
